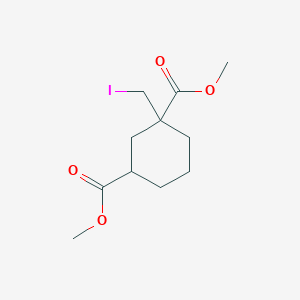
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate
概要
説明
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H17IO4 It is characterized by the presence of an iodomethyl group and two ester groups attached to a cyclohexane ring
準備方法
The synthesis of dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of a cyclohexane derivative with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like silver oxide to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate exerts its effects depends on its interaction with molecular targets. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions. The specific pathways involved vary based on the reaction and conditions.
類似化合物との比較
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
1-Bromomethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-Chloromethyl-1,3-dicarbomethoxycyclohexane: Similar structure but with a chloromethyl group.
1-Methyl-1,3-dicarbomethoxycyclohexane: Lacks the halogen group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs.
特性
CAS番号 |
75328-53-9 |
|---|---|
分子式 |
C11H17IO4 |
分子量 |
340.15 g/mol |
IUPAC名 |
dimethyl 1-(iodomethyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17IO4/c1-15-9(13)8-4-3-5-11(6-8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
InChIキー |
HCZDVILANWUSFD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCC(C1)(CI)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
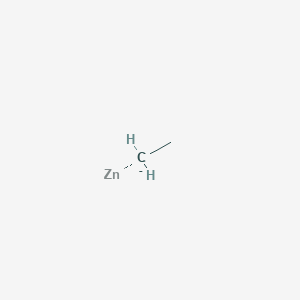

![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)


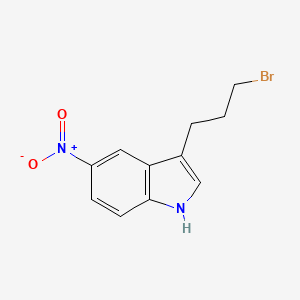
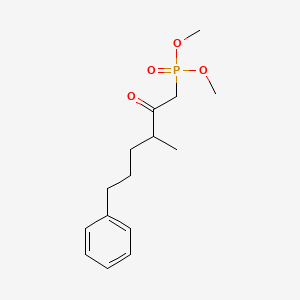
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
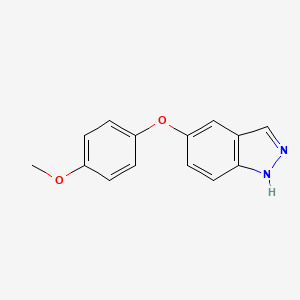
![Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-](/img/structure/B8376567.png)
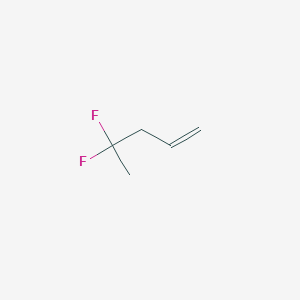

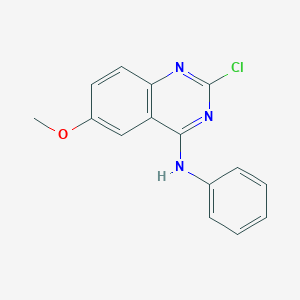
![[(2s,3s,5r)-3-Azido-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B8376582.png)
